molecular formula C21H15FN2O4S B2700612 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 922040-82-2

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2700612
CAS RN: 922040-82-2
M. Wt: 410.42
InChI Key: ZFWZPYHYUPKOSS-UHFFFAOYSA-N
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Description

Compounds with benzo[d][1,3]dioxol-5-yl (also known as benzodioxole or methylenedioxyphenyl) groups are found in a variety of chemical contexts, including pharmaceuticals and natural products . The presence of a benzodioxole group can influence the biological activity of a molecule, and it’s often included in the structure of drugs to enhance their effectiveness .


Molecular Structure Analysis

Benzodioxole compounds consist of a benzene ring fused to a 1,3-dioxole ring . The presence of other functional groups, such as the thiazole and furan rings in your compound, would further influence the structure and properties of the molecule .


Chemical Reactions Analysis

The reactivity of benzodioxole compounds can vary depending on the presence and position of other functional groups. For example, the thiazole ring in your compound might undergo reactions typical for heterocyclic compounds, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and influence its solubility .

Scientific Research Applications

Anticonvulsant Activities

Research has shown that compounds with a structure similar to "2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide" exhibit significant anticonvulsant activities. Studies highlight the synthesis and evaluation of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, revealing compounds with excellent protection against seizures induced by maximal electroshock in mice. These findings suggest a potential application of such compounds in treating epilepsy and related seizure disorders (Kohn et al., 1993).

Anti-inflammatory and Antinociceptive Properties

Another study on thiazolopyrimidine derivatives, including structures similar to the queried compound, reports significant anti-inflammatory and antinociceptive activities. These compounds were synthesized and evaluated for their ability to reduce pain and inflammation, showing potential for the development of new analgesic and anti-inflammatory drugs (Selvam et al., 2012).

Antimicrobial and Antitumor Applications

Further research into substituted 2-aminobenzothiazoles derivatives has revealed promising antimicrobial and antitumor activities. These studies focus on the synthesis, in-silico appraisal, and antimicrobial study of such compounds, demonstrating efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and highlighting their potential as new antimicrobial agents (Anuse et al., 2019). Additionally, the antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has identified compounds with considerable activity against cancer cell lines, suggesting a route for developing novel anticancer therapeutics (Yurttaş et al., 2015).

Src Kinase Inhibition and Anticancer Activities

Research into thiazolyl N-benzyl-substituted acetamide derivatives has identified compounds with Src kinase inhibitory and anticancer activities. These findings are crucial for developing new cancer therapies, particularly those targeting the Src kinase pathway involved in the progression of various cancers (Fallah-Tafti et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another intriguing application involves the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs. These studies, including ligand-protein interactions and photovoltaic efficiency modeling, indicate potential uses in dye-sensitized solar cells (DSSCs) and understanding biological interactions at the molecular level, providing a foundation for both energy-related applications and biomedical research (Mary et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzodioxole-containing compounds are used as inhibitors for certain enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Some benzodioxole compounds are associated with toxicity and should be handled with care .

Future Directions

The study of benzodioxole compounds is an active area of research, with potential applications in pharmaceuticals and materials science . Future research might focus on exploring new synthetic routes, studying their biological activity, or developing new applications .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4S/c22-14-4-5-16-19(10-14)29-21(23-16)24(11-15-2-1-7-26-15)20(25)9-13-3-6-17-18(8-13)28-12-27-17/h1-8,10H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWZPYHYUPKOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CO3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

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